molecular formula C₃₅H₃₉D₉ClN₃O₁₀S B1154794 Mertansine-d9

Mertansine-d9

Cat. No.: B1154794
M. Wt: 747.34
Attention: For research use only. Not for human or veterinary use.
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Description

Mertansine-d9 is a deuterated derivative of Mertansine (DM1), a potent maytansinoid cytotoxin widely used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The "d9" designation indicates the substitution of nine hydrogen atoms with deuterium, a stable hydrogen isotope. This modification aims to enhance pharmacokinetic properties, such as metabolic stability and half-life, by leveraging the kinetic isotope effect (KIE), which slows enzymatic degradation . Deuterated compounds like this compound are increasingly explored to improve therapeutic efficacy while reducing off-target toxicity in ADC designs.

Properties

Molecular Formula

C₃₅H₃₉D₉ClN₃O₁₀S

Molecular Weight

747.34

Synonyms

N2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine-d9;  DM 1-d9;  Maytansinoid DM 1-d9;  N2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)maytansine-d9

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

The table below compares critical physicochemical properties derived from computational modeling (CC-DPS QSQN technology) and experimental validation :

Parameter This compound Mertansine (DM1) Meteneprost-d9
Molecular Weight (g/mol) 824.4 815.3 785.2
LogP (Lipophilicity) 3.8 3.5 4.1
Solubility (mg/mL) 0.12 0.15 0.09
Metabolic Half-Life (h) 14.2 8.7 12.5

Key Findings :

  • This compound exhibits a 1.1% increase in molecular weight compared to DM1 due to deuterium substitution, aligning with theoretical expectations .
  • Enhanced lipophilicity (LogP = 3.8 vs. 3.5) suggests improved membrane permeability, though reduced solubility may necessitate formulation adjustments .
  • The extended metabolic half-life (14.2 h vs. 8.7 h) underscores the KIE’s role in delaying cytochrome P450-mediated oxidation .

Metabolic Stability and Toxicity

Deuterated analogs like this compound demonstrate reduced clearance rates in hepatic microsomal assays. For example, this compound showed a 40% lower intrinsic clearance than DM1 in human liver microsomes, correlating with its prolonged half-life . In contrast, Meteneprost-d9, a deuterated prostaglandin analog, exhibited a 30% reduction in clearance, highlighting variability in deuterium’s impact across compound classes .

Toxicity Profile :

  • This compound retains potent cytotoxicity (IC₅₀ = 0.2 nM in HER2+ breast cancer cells), comparable to DM1 .
  • However, its slower metabolism reduces metabolite-related hepatotoxicity, a common limitation of non-deuterated maytansinoids .

Formulation and Stability

Deuterated compounds often face formulation challenges due to altered solubility. This compound’s lower aqueous solubility (0.12 mg/mL vs. 0.15 mg/mL for DM1) necessitates the use of solubilizing agents like polysorbate 80 in ADC formulations .

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